molecular formula C8H6BrNO4 B187983 4-(Bromomethyl)-3-nitrobenzoic acid CAS No. 55715-03-2

4-(Bromomethyl)-3-nitrobenzoic acid

Cat. No.: B187983
CAS No.: 55715-03-2
M. Wt: 260.04 g/mol
InChI Key: QMAHVAFURJBOFV-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-nitrobenzoic acid is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the 4-position and a nitro group at the 3-position

Mechanism of Action

Target of Action

The primary target of 4-(Bromomethyl)-3-nitrobenzoic acid is the carbon atoms in organic compounds, particularly in the context of carbon-carbon bond formation . This compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The mode of action of this compound involves its interaction with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in carbon–carbon bond formation, such as the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds . This is particularly useful in the field of organic chemistry, where it aids in the construction of carbon frameworks in organic synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of a catalyst (such as palladium in the case of Suzuki–Miyaura coupling), the pH of the environment, temperature, and the presence of other reactive species . It’s also important to note that this compound should be kept under inert gas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-nitrobenzoic acid typically involves the bromination of 3-nitrobenzoic acid. One common method is to react 3-nitrobenzoic acid with bromine in the presence of a catalyst such as iron or iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. The reaction can be represented as follows:

3-Nitrobenzoic acid+Br2Fe4-(Bromomethyl)-3-nitrobenzoic acid\text{3-Nitrobenzoic acid} + \text{Br}_2 \xrightarrow{\text{Fe}} \text{this compound} 3-Nitrobenzoic acid+Br2​Fe​4-(Bromomethyl)-3-nitrobenzoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial processes.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The bromomethyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoic acids.

    Reduction: Formation of 4-(Aminomethyl)-3-nitrobenzoic acid.

    Oxidation: Formation of 4-(Carboxymethyl)-3-nitrobenzoic acid.

Scientific Research Applications

4-(Bromomethyl)-3-nitrobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzoic acid: Lacks the nitro group, making it less reactive in redox reactions.

    3-Nitrobenzoic acid: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

    4-(Chloromethyl)-3-nitrobenzoic acid: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and selectivity in chemical reactions.

Uniqueness

4-(Bromomethyl)-3-nitrobenzoic acid is unique due to the presence of both the bromomethyl and nitro groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

4-(bromomethyl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAHVAFURJBOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204251
Record name 4-Bromomethyl-3-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55715-03-2
Record name 4-Bromomethyl-3-nitrobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055715032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromomethyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)-3-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

The bromoacid 3 (11.8 g) was added in portions over 0.5 hour to 100 ml of 90% HNO3 (white fumming) at -10° C. The suspension was stirred at -10° for an additional 2 hours when the solution became clear orange. This solution was poured onto crushed ice. The product was collected by filtration, washed with ice cold H2O (3 × 50 ml) until the washings were neutral. Drying in vacuo followed by crystallization twice from CH2Cl2 /hexane gave pure nitro acid 4 (11.02 g, 85%): m.p. 125-126, i.r. (Nujol) 2800-2300, 1690, 1610 (COOH), 1600 (Aromatic), 1540, 1300 cm-1 (NO2); nmr (CDCl3, DMSO-d6) 4.9 (S,2), 7.8 (d,1), 8.2 (dd,1), 8.6 (d,1) 10.8 (s,1); Rf(5) 0.55; Rf (1) 0.82; UVmax (CH3OH) 227 mμ (t = 2.13 104) 305 mμ (t 4.1 × 103).
Name
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11.8 g
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Reaction Step One
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0 (± 1) mol
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Yield
85%

Synthesis routes and methods II

Procedure details

α-Bromo-p-toluic acid (21.5 g, 100 mmol) was added in five equal portions to 90% HNO3 (250 mL) at −10° C. The reaction mixtures were stirred at −10° C. for 3 h and poured into ice-water. After stirring at room temperature for 3 h, the white precipitate was filtered, collected and dried by air overnight to give ortho-nitro α-bromo-p-toluic acid (22.2 g, 85%) as slightly yellow solid.
Quantity
21.5 g
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reactant
Reaction Step One
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Quantity
250 mL
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[Compound]
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ice water
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 4-(Bromomethyl)-3-nitrobenzoic acid in chemical synthesis?

A1: this compound is primarily utilized as a linker molecule in solid-phase peptide synthesis [, ]. It enables the attachment of peptides to solid supports and allows for their photolytic cleavage upon completion of the synthesis. This linker is particularly useful for synthesizing sensitive peptides that may degrade under harsh cleavage conditions.

Q2: How does the structure of this compound contribute to its function as a photocleavable linker?

A2: The nitrobenzyl group within this compound is responsible for its photocleavable property [, ]. Upon exposure to UV light, the nitrobenzyl group undergoes a rearrangement and fragmentation, leading to the release of the attached peptide from the solid support.

Q3: Are there any studies highlighting the use of this compound in synthesizing specific classes of compounds?

A3: Yes, research demonstrates the successful application of this compound in the solid-phase synthesis of tetrahydro-1,4-benzodiazepin-2-one derivatives []. These compounds are of significant interest due to their potential biological activities.

Q4: Has this compound been used in any applications beyond peptide synthesis?

A4: Indeed, a study utilized this compound for the controlled placement of gold nanoparticles within 3D colloidal crystals []. The photocleavable nature of the linker allowed for localized surface charge inversion within the crystal, facilitating targeted nanoparticle deposition.

Q5: Is there any information available regarding the stability of this compound?

A5: A study investigated the stability of this compound under various conditions using a validated HPLC-UV method []. It revealed that the compound exhibits good stability in general but degrades under strongly acidic or alkaline conditions, forming 4-hydroxymethyl-3-nitrobenzoic acid as the primary degradation product.

Q6: What is the molecular formula and molecular weight of this compound?

A6: The molecular formula of this compound is C8H6BrNO4 and its molecular weight is 259.9 g/mol [].

Q7: What are some alternatives to this compound as a linker in solid-phase synthesis?

A7: The review article [] provides a comprehensive list of reagents used in high-throughput solid-phase and solution-phase organic synthesis, including various linker molecules with different functionalities and cleavage conditions. These alternatives offer diverse options depending on the specific requirements of the synthesis.

Q8: Are there any known safety concerns associated with handling this compound?

A8: While specific safety data might be limited, it is generally recommended to handle this compound with caution, as is standard practice for laboratory chemicals [, ]. Storing it in dark bottles at room temperature is advisable.

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